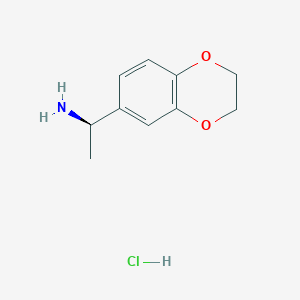
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea
概要
説明
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is a synthetic organic compound with the molecular formula C13H14F3N3O2. This compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a pyrrolidinyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenyl isocyanate with 1-(2,2,2-trifluoroacetyl)pyrrolidine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetyl group.
科学的研究の応用
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)thiourea: Similar structure with a thiourea moiety instead of urea.
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)carbamate: Similar structure with a carbamate moiety instead of urea.
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)amide: Similar structure with an amide moiety instead of urea.
Uniqueness: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAGWKMTQMCFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B1419582.png)

![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)


![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)






![[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid](/img/structure/B1419602.png)

